molecular formula C19H21BrClN3O B2486372 N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide CAS No. 889807-55-0

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2486372
CAS No.: 889807-55-0
M. Wt: 422.75
InChI Key: KVPXXKKBVNKUIN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H21BrClN3O and its molecular weight is 422.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide, due to its structural complexity, has seen varied applications in scientific research, primarily focusing on synthesis methodologies and chemical properties. For instance, studies have explored the synthesis of related compounds through catalyzed reactions, showcasing the potential for creating a range of derivatives with significant pharmacological activities. The Fe-catalyzed synthesis of flunarizine, a drug belonging to calcium channel blockers, indicates the broader applicability of related compounds in synthesizing drugs with vasodilating effects, improving cerebral blood circulation, and showing antihistamine activity (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, research into asymmetric synthesis of related β-lactams transforming to functionalized piperazines highlights the compound's role in creating novel chemical entities with potential pharmacological applications (Dekeukeleire et al., 2012).

Pharmacological Applications

A key area of application for this compound derivatives is in the design and evaluation of new molecules for pharmacological use. For example, derivatives have been synthesized and evaluated for their anticholinesterase activity, showcasing significant inhibition against acetylcholinesterase, which is a potential therapeutic target for diseases like Alzheimer's (Yurttaş, Kaplancıklı, & Özkay, 2013). Moreover, the discovery of clinical candidate compounds for inhibiting acyl-coenzyme A:cholesterol O-acyltransferase-1 suggests the compound's derivatives could play a role in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Anticancer Activities

Research into new salt forms and powder diffraction data of some N-derivatives, including potential pesticides, expands the utility of this compound's framework into the realm of agriculture and pest control (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005); (Olszewska, Tarasiuk, & Pikus, 2011). Furthermore, the synthesis and evaluation of derivatives for antimicrobial and anticancer activities indicate the potential of these compounds in medical and pharmaceutical research, offering new avenues for therapeutic interventions (Boddu et al., 2018).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O/c1-14-2-5-16(21)12-18(14)24-10-8-23(9-11-24)13-19(25)22-17-6-3-15(20)4-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXXKKBVNKUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.